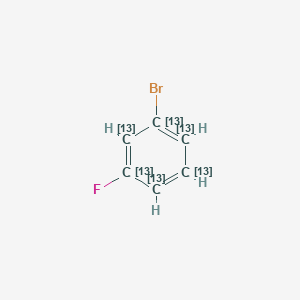
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is a chemical compound that belongs to the class of quinoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate typically involves the reaction of quinoline derivatives with alanine under specific conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The dihydrate form is obtained by crystallization from an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to ensure high purity and yield. The process includes the careful control of temperature, pH, and reaction time to optimize the formation of the desired product.
化学反応の分析
Types of Reactions
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
科学的研究の応用
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Amodiaquine Hydrochloride: Another quinoline derivative with similar properties.
Quinidine: A compound with a similar quinoline structure, used as an antiarrhythmic agent.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Uniqueness
3-(4-Quinolyl)-DL-alanine dihydrochloride dihydrate is unique due to its specific structure, which allows it to interact with a wide range of biological targets
特性
分子式 |
C12H18Cl2N2O4 |
|---|---|
分子量 |
325.19 g/mol |
IUPAC名 |
2-amino-3-quinolin-4-ylpropanoic acid;dihydrate;dihydrochloride |
InChI |
InChI=1S/C12H12N2O2.2ClH.2H2O/c13-10(12(15)16)7-8-5-6-14-11-4-2-1-3-9(8)11;;;;/h1-6,10H,7,13H2,(H,15,16);2*1H;2*1H2 |
InChIキー |
RXCRMUQUBPESMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)N.O.O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


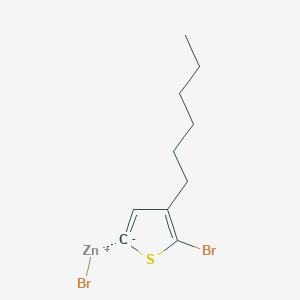

![2,2-bis[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]butyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12055661.png)
butanoic acid](/img/structure/B12055665.png)
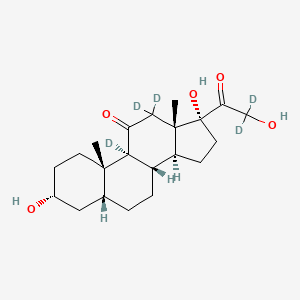
![Triphenyl-[[4-[4-(triphenylphosphaniumylmethyl)phenyl]phenyl]methyl]phosphonium dichloride](/img/structure/B12055671.png)
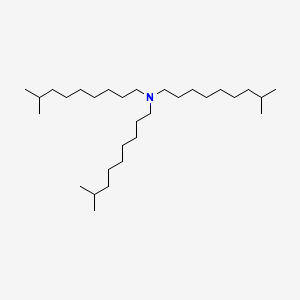
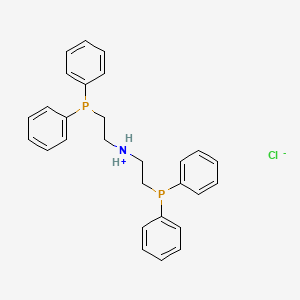

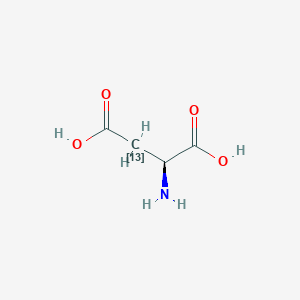
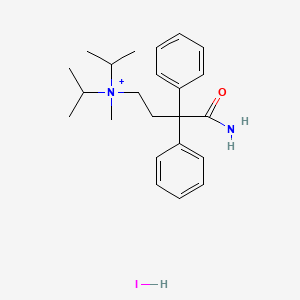
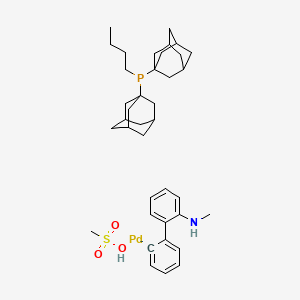
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
